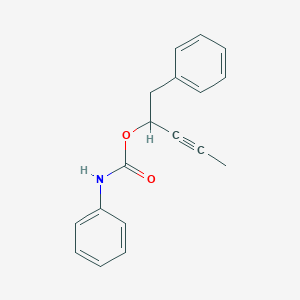

1-Benzyl-2-butynyl phenylcarbamate

Description

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3g/mol |

IUPAC Name |

1-phenylpent-3-yn-2-yl N-phenylcarbamate |

InChI |

InChI=1S/C18H17NO2/c1-2-9-17(14-15-10-5-3-6-11-15)21-18(20)19-16-12-7-4-8-13-16/h3-8,10-13,17H,14H2,1H3,(H,19,20) |

InChI Key |

RBGREFJAKPORHV-UHFFFAOYSA-N |

SMILES |

CC#CC(CC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC#CC(CC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Synthesis and Mechanistic Investigations

Synthetic Pathways and Methodologies for Carbamate (B1207046) Derivatives

The creation of carbamate derivatives is a fundamental aspect of organic synthesis, leading to compounds with a wide range of applications. The methodologies employed are diverse and are selected based on the specific requirements of the target molecule.

The formation of a phenylcarbamate linkage is a critical transformation in the synthesis of 1-Benzyl-2-butynyl phenylcarbamate. The chosen method must be compatible with the other functional groups present in the molecule.

A highly effective method for forming carbamates involves the use of carbamoylimidazolium salts as reactive intermediates. scholaris.caresearchgate.net These salts are typically prepared by treating a secondary amine with N,N'-carbonyldiimidazole (CDI), followed by alkylation. researchgate.netnih.gov The resulting carbamoylimidazolium salt is a potent carbamoyl (B1232498) transfer agent, reacting efficiently with nucleophiles like alcohols and phenols to produce carbamates in high yields. researchgate.netorganic-chemistry.org This heightened reactivity is attributed to the "imidazolium effect," which makes the carbamoyl group more electrophilic. researchgate.net An advantage of this method is that the reactions can often be carried out under mild conditions, and the products can be purified with a simple aqueous work-up. scholaris.caorganic-chemistry.org While these salts are highly reactive towards many nucleophiles, they show a degree of selectivity; for instance, they react much faster with sulfur-based nucleophiles than with alcohols or anilines under weakly basic conditions. scholaris.ca

Table 1: Representative Synthesis of Carbamates using Carbamoylimidazolium Salts

| Entry | Amine | Alcohol/Phenol | Base | Product | Yield (%) |

| 1 | Dibenzylamine | Phenol | K2CO3 | Benzyl (B1604629) N,N-dibenzylcarbamate | 95 |

| 2 | Pyrrolidine | 4-Chlorophenol | K2CO3 | 4-Chlorophenyl pyrrolidine-1-carboxylate | 98 |

| 3 | Morpholine | 1-Naphthol | K2CO3 | 1-Naphthyl morpholine-4-carboxylate | 96 |

| 4 | Diethylamine (B46881) | Benzyl alcohol | NaH | Benzyl N,N-diethylcarbamate | 85 |

This table presents representative data for the synthesis of various carbamates to illustrate the general utility of the carbamoylimidazolium salt methodology.

Direct esterification represents a straightforward route to phenylcarbamates. This can be achieved by reacting an isocyanate with an alcohol. The isocyanate group is highly electrophilic and readily attacked by the hydroxyl group of an alcohol, leading to the formation of the carbamate linkage. This method is often very efficient but requires the handling of isocyanates, which can be toxic.

The incorporation of the butynyl group is a key step that defines the structure of 1-Benzyl-2-butynyl phenylcarbamate. This is typically achieved through alkynylation reactions.

The synthesis of the required alcohol precursor, 1-benzyl-2-butyn-1-ol, is a crucial preliminary step. This is a type of propargylic alcohol, which are important intermediates in organic synthesis. wikipedia.orgmdpi.com A common method for preparing such alcohols is the addition of a metal acetylide to a carbonyl compound. wikipedia.org In this specific case, propyne (B1212725) can be deprotonated with a strong base like n-butyllithium to form lithium propynilide. This highly nucleophilic species can then attack the carbonyl carbon of benzaldehyde. A subsequent acidic workup yields the desired 1-phenyl-2-butyn-1-ol. The term "ethynylation" was coined by Walter Reppe for his work on the reaction of acetylene (B1199291) with carbonyl compounds. wikipedia.org

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. nih.gov Transition metals such as gold, copper, and nickel are often employed to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For the synthesis of alkynyl carbamates, a catalytic approach could involve the direct carboxylation of an appropriate precursor. Recent advancements have shown that nickel-catalyzed carboxylation of alkyl halides with CO2 is a powerful tool for creating carboxylic acids. acs.org While not a direct route to carbamates, the resulting acid could be converted to the target molecule.

More directly, copper-catalyzed multicomponent reactions have been developed for the synthesis of various alkyne-containing molecules. rsc.org For instance, a copper-catalyzed reaction of an alkyne, an azide, and an epoxide can produce triazole derivatives. rsc.org Similar strategies could potentially be adapted for the one-pot synthesis of alkynyl carbamates from an alkyne, an amine, and a carbon dioxide source. Furthermore, transition metal-catalyzed reactions involving the cleavage of an alkynyl carbon-carbon bond have emerged as a novel strategy for alkynylation. rsc.org

Integration of the Benzyl Group: Benzylation Strategies

The introduction of the benzyl group is a critical transformation in the synthesis of the target molecule. This is typically achieved by forming a benzyl ether with a suitable precursor alcohol.

A primary and highly effective method for forming the benzyl ether linkage is through a nucleophilic substitution reaction, often a variant of the Williamson ether synthesis. youtube.combyjus.com This strategy involves the reaction of a 1-phenyl-1-butyn-3-ol precursor with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether. youtube.com

The mechanism of this substitution at the benzylic position can proceed via either an SN1 or SN2 pathway, and the operative pathway is influenced by the reaction conditions. quora.comreddit.com

SN2 Pathway : This pathway is favored by the use of a strong nucleophile (the alkoxide), a primary halide like benzyl bromide, and polar aprotic solvents. The reaction proceeds in a single, concerted step with backside attack of the nucleophile. masterorganicchemistry.comyoutube.com Given that benzyl halides are primary, the SN2 pathway is often predominant under these conditions, minimizing potential side reactions like elimination. youtube.comucalgary.ca

SN1 Pathway : This pathway becomes more competitive if a less nucleophilic alcohol is used directly or if the reaction is conducted in a polar protic solvent, which can stabilize the intermediate benzyl carbocation. The benzyl carbocation is relatively stable due to resonance delocalization of the positive charge into the aromatic ring, making the SN1 route viable. quora.comucalgary.cayoutube.com

Research has demonstrated the chemoselective benzylation of propargylic alcohols in the presence of other hydroxyl groups using benzyl bromide and a base like sodium hydroxide (B78521) in a polar aprotic solvent, highlighting the feasibility of this approach for complex molecules. researchgate.net

Table 1: Representative Conditions for Benzylation of Alcohols via Nucleophilic Substitution

| Alcohol Substrate | Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Phenol | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | >95% | youtube.com |

| Primary/Secondary Alcohol | Benzyl Bromide | NaH | THF/DMF | 0 °C to RT | High | youtube.com |

| Propargylic Polyol | Benzyl Bromide | NaOH | DMF | Room Temp. | High (Selective) | researchgate.net |

| Dihydroxybenzene | Propargyl Bromide | K₂CO₃ | Acetone | Reflux | Good | rsc.org |

This table presents generalized conditions from similar reactions and is intended to be representative.

While direct benzylation is the most straightforward approach to the target compound, the quora.comchemicalbook.com-Wittig rearrangement offers a powerful alternative for synthesizing structural analogues and derivatives. This rearrangement involves the concerted transformation of a propargyl benzyl ether into a new, rearranged alcohol.

The process is initiated by deprotonation of the carbon adjacent to the ether oxygen using a strong base, such as n-butyllithium. This generates a carbanion, which then undergoes a concerted quora.comchemicalbook.com-sigmatropic rearrangement to yield a homoallenyl alcohol. The ortho- quora.comchemicalbook.com-Wittig rearrangement of benzyl propargyl ethers, for instance, leads to the formation of unique ortho-substituted allenyl phenols. smolecule.com

Although this method does not directly yield 1-benzyl-2-butynyl phenylcarbamate, it is a key strategy for accessing structurally related, functionalized allenes from benzyl propargyl ether precursors. organic-chemistry.orgacs.org These allenes can then serve as versatile intermediates for further chemical transformations.

Stereoselective Synthesis and Enantiomeric Enrichment

The carbon atom bearing the benzyloxy and phenylcarbamate groups in 1-benzyl-2-butynyl phenylcarbamate is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for applications where a single enantiomer is required.

One of the most direct strategies for obtaining an enantiomerically pure product is to begin the synthesis with a starting material that already possesses the desired stereochemistry. This is the core principle of chiral pool synthesis. For the target molecule, this would involve using an enantiomerically pure 1-phenyl-1-butyn-3-ol as the precursor for the benzylation and carbamoylation steps.

By starting with a known stereoisomer, the chirality is carried through the synthetic sequence, ideally without racemization, to afford the final product in high enantiomeric purity. The success of this approach hinges on the availability of suitable chiral starting materials.

Table 2: Potential Chiral Pool Precursors for Stereoselective Synthesis

| Chiral Precursor | Description | Potential Use |

| (R)- or (S)-But-3-yn-2-ol | A simple, commercially available chiral propargyl alcohol. | Can be used to establish the butynyl stereocenter early in the synthesis. |

| (R)- or (S)-1-Phenylprop-2-yn-1-ol | A chiral propargyl alcohol with a phenyl substituent. | A close structural analogue that could be adapted to the target molecule's framework. |

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, allowing for the creation of a chiral center from a prochiral substrate or the selective reaction of one enantiomer in a racemic mixture. Several catalytic strategies could be envisioned for the enantioselective synthesis of 1-benzyl-2-butynyl phenylcarbamate.

One approach is the catalytic kinetic resolution of a racemic 1-benzyl-1-butyn-3-ol precursor during the carbamate formation step. In this scenario, a chiral catalyst would selectively catalyze the reaction of one enantiomer of the alcohol with phenyl isocyanate (or a related carbamoylating agent), leaving the other enantiomer unreacted. This allows for the separation of the chiral carbamate product from the unreacted chiral alcohol.

Alternatively, an asymmetric benzylation of a prochiral or meso-precursor could establish the stereocenter prior to carbamate formation. Rhodium-catalyzed asymmetric propargylation of aldehydes, for example, can produce chiral homopropargylic alcohols, demonstrating the feasibility of creating such stereocenters catalytically. nih.gov

Elucidation of Reaction Mechanisms in Carbamate Transformations

The formation and cleavage of the carbamate linkage are governed by fundamental reaction mechanisms. The most common method for forming the carbamate is the reaction of the precursor alcohol (1-benzyl-1-butyn-3-ol) with phenyl isocyanate.

This reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The initial addition product is a carbamic acid derivative, which is stable in its carbamate form. The reaction is often catalyzed by tertiary amines or organometallic compounds.

The reverse reaction, the cleavage of the carbamate, can be initiated under acidic or basic conditions, typically leading to the regeneration of the alcohol and the formation of aniline (B41778) and carbon dioxide from the phenylcarbamate moiety. The stability of the carbamate bond is a key feature, making it a useful protecting group in organic synthesis.

Table 3: Mechanistic Features of Carbamate Formation (from Isocyanate)

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | The oxygen of the alcohol attacks the electrophilic carbon of the isocyanate. | Zwitterionic or concerted transition state. |

| 2. Proton Transfer | A proton is transferred from the alcohol's oxygen to the isocyanate's nitrogen. | Carbamic acid derivative. |

| 3. Final Product | Formation of the stable carbamate ester linkage. | 1-Benzyl-2-butynyl phenylcarbamate. |

Investigation of Hydrolysis and Solvolysis Pathways

The cleavage of the carbamate ester bond in 1-Benzyl-2-butynyl phenylcarbamate can proceed through several mechanistic routes, influenced by factors such as pH, solvent, and the nature of substituents on the aromatic rings.

Kinetic studies on the solvolysis of analogous benzyl N-phenylcarbamates provide valuable insights into the potential behavior of 1-Benzyl-2-butynyl phenylcarbamate. For instance, the hydrolysis of substituted benzyl N-phenylcarbamates has been investigated to elucidate the influence of electronic effects on the reaction rate. arkat-usa.org In alkaline conditions, the hydrolysis of phenyl N-phenylcarbamates has been shown to be second order, with the rate being proportional to the concentrations of both the carbamate and the hydroxide ion. rsc.org

The solvolysis of benzyl chloroformates, which are precursors to carbamates, also offers relevant mechanistic details. The solvolysis of p-nitrobenzyl chloroformate, for example, is highly sensitive to the nucleophilicity of the solvent, suggesting a bimolecular pathway. nih.gov Conversely, the solvolysis of benzyl chloroformate in solvents with low nucleophilicity and high ionizing power points towards a unimolecular ionization mechanism. nih.gov

A study on substituted benzyl N-phenylcarbamates revealed that methanolysis of 4-acetoxybenzyl carbamates likely proceeds through a concerted 1,6-elimination mechanism. arkat-usa.org This highlights the importance of the substitution pattern on the benzyl ring in directing the reaction pathway.

Table 1: Factors Influencing Carbamate Solvolysis Mechanisms

| Factor | Influence on Mechanism | Analogous System Studied |

| pH | Alkaline conditions can promote E1cB or BAc2 mechanisms. | Phenyl N-phenylcarbamates rsc.org |

| Solvent Nucleophilicity | High nucleophilicity favors bimolecular (SN2-type) attack. | p-Nitrobenzyl chloroformate nih.gov |

| Solvent Ionizing Power | High ionizing power can favor unimolecular (SN1-type) ionization. | Benzyl chloroformate nih.gov |

| Substituents | Electron-withdrawing groups on the phenyl leaving group can favor an E1cB mechanism. rsc.org Electron-releasing groups on the benzyl ring can facilitate elimination reactions. arkat-usa.org | Substituted phenyl N-phenylcarbamates rsc.org, 4-Acetoxybenzyl carbamates arkat-usa.org |

This table is generated based on data from analogous systems and is intended to predict the behavior of 1-Benzyl-2-butynyl phenylcarbamate.

The cleavage of the carbamate linkage can occur through either a concerted or a stepwise mechanism. In a concerted process, the breaking of the C-O bond and the departure of the leaving group occur simultaneously. In a stepwise mechanism, a distinct intermediate is formed.

For many carbamates, particularly those with a good leaving group on the oxygen, an E1cB (Elimination Unimolecular conjugate Base) mechanism is often proposed for their alkaline hydrolysis. rsc.org This is a stepwise process that involves the initial deprotonation of the carbamate nitrogen to form an anionic intermediate, which then expels the leaving group in a subsequent, rate-determining step to form an isocyanate intermediate. The hydrolysis of substituted phenyl N-phenylcarbamates is consistent with an E1cB mechanism, as indicated by a Hammett sensitivity of 2.86, where σ⁻ values were necessary for substituents capable of resonance interaction. rsc.org

In contrast, the methanolysis of 4-acetoxybenzyl carbamates is suggested to proceed via a concerted 1,6-elimination. arkat-usa.org This suggests that for 1-Benzyl-2-butynyl phenylcarbamate, both pathways could be competitive, with the specific conditions dictating the dominant mechanism. Benzyl ammonium (B1175870) carbamates have been shown to undergo a two-step linker cleavage involving a tandem 1,6-1,2-elimination. nih.gov

A key feature of the solvolysis of certain benzyl carbamates is the potential formation of highly reactive quinonemethide intermediates. arkat-usa.orgnih.govnih.gov These species are generated through a 1,6-elimination reaction, particularly when the para position of the benzyl group bears a suitable substituent that can be eliminated along with a proton from a hydroxyl or amino group.

For example, the concerted 1,6-elimination observed in the methanolysis of 4-acetoxybenzyl carbamates leads to the formation of a reactive 1,4-quinonemethide, which is subsequently trapped by the solvent. arkat-usa.org The formation and reactivity of quinone methides are highly dependent on the substitution pattern of their triene portion. nih.gov While the unsubstituted benzyl group in 1-Benzyl-2-butynyl phenylcarbamate does not directly lend itself to this pathway, understanding this mechanism is crucial for designing derivatives that could leverage this reactivity.

Exploration of Rearrangement and Elimination Reactions

The presence of both benzylic and propargylic moieties in 1-Benzyl-2-butynyl phenylcarbamate opens up possibilities for various rearrangement and elimination reactions, most notably the Wittig rearrangement.

While the classic Wittig rearrangement is a arkat-usa.orgrsc.org- or rsc.orgresearchgate.net-sigmatropic shift, the structure of 1-Benzyl-2-butynyl phenylcarbamate is amenable to a researchgate.netresearchgate.net-sigmatropic rearrangement, a variant of the Claisen rearrangement. However, the closely related rsc.orgresearchgate.net-Wittig rearrangement of benzyl propargyl ethers provides significant mechanistic insights. oup.comoup.com

Treatment of benzyl γ-(trimethylsilyl)propargyl ether with n-butyllithium has been shown to favor the ortho- rsc.orgresearchgate.net-Wittig rearrangement product over the arkat-usa.orgrsc.org-Wittig product. oup.comoup.com This preference is attributed to the kinetic stability of the carbanion terminus towards the radical cleavage that leads to the competing arkat-usa.orgrsc.org-shift. oup.com The reaction rate and the ratio of rsc.orgresearchgate.net to arkat-usa.orgrsc.org products are influenced by temperature and the nature of the substituents. researchgate.netresearchgate.net In the context of 1-Benzyl-2-butynyl phenylcarbamate, deprotonation at the benzylic position could initiate a similar rearrangement cascade.

Table 2: Factors Influencing Wittig Rearrangement Periselectivity

| Factor | Influence on Rearrangement | Analogous System Studied |

| Temperature | Lower temperatures generally favor the rsc.orgresearchgate.net-Wittig rearrangement over the arkat-usa.orgrsc.org-rearrangement. | Dihydropyran allyl propargyl ethers researchgate.net |

| Substituents on Propargyl Group | A γ-trimethylsilyl group on the propargyl ether favors the ortho- rsc.orgresearchgate.net-Wittig shift. oup.comoup.com | Benzyl γ-(trimethylsilyl)propargyl ether oup.comoup.com |

| Kinetic Stability of Carbanion | Increased kinetic stability of the carbanion intermediate favors the ortho- rsc.orgresearchgate.net-Wittig rearrangement. oup.com | Benzyl propargyl ethers oup.com |

This table is generated based on data from analogous systems and is intended to predict the behavior of 1-Benzyl-2-butynyl phenylcarbamate.

Beyond concerted rearrangements, the dissociation of the molecule into anionic or radical fragments followed by recombination represents another important mechanistic avenue. The arkat-usa.orgrsc.org-Wittig rearrangement, for instance, is often described as proceeding through a radical cleavage-recombination pathway. msu.edu

In the context of benzyloxyl radicals, 1,2-H atom rearrangements can occur, and the rate of this rearrangement is significantly influenced by the solvent and substituents on the benzyl ring. nih.gov Electron-withdrawing groups tend to accelerate the rearrangement. nih.gov For 1-Benzyl-2-butynyl phenylcarbamate, under conditions that favor radical formation (e.g., photolysis or thermolysis), cleavage of the benzyl-oxygen bond could lead to a benzyloxyl radical, which could then undergo further reactions.

Anionic dissociation pathways are also plausible, particularly under strongly basic conditions. The formation of a carbanion alpha to the ether oxygen is the initiating step for the Wittig rearrangement. msu.edu The relative stability of the potential carbanions and radicals will dictate the favored dissociation pathway and the subsequent recombination products.

Nucleophilic Reactivity and Additive Effects

The carbamate group in 1-Benzyl-2-butynyl phenylcarbamate contains a carbonyl center (C=O) which is a primary site for nucleophilic attack. The outcome of such reactions is highly dependent on the nature of the attacking nucleophile and the presence of catalysts or other reagents.

The carbonyl carbon in a carbamate is electrophilic due to the electron-withdrawing effect of the two adjacent oxygen and nitrogen atoms. chemistrysteps.com This makes it susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. researchgate.netmsu.edu

The stability and fate of this tetrahedral intermediate depend on the reaction conditions and the nature of the groups attached to it. The reaction can be reversible, especially if the attacking nucleophile is also a good leaving group. msu.edu The general reactivity of carbonyl compounds towards nucleophilic addition is influenced by the electronic environment; electron-donating groups attached to the carbonyl carbon decrease its electrophilicity and thus reduce the rate of nucleophilic attack. chemistrysteps.com

Catalysts can significantly influence the course of reactions involving 1-Benzyl-2-butynyl phenylcarbamate. Acids, for instance, can protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by even weak nucleophiles. chemistrysteps.commsu.edu

Lewis acids can also act as catalysts, coordinating to the carbonyl oxygen to achieve a similar activation. nih.gov The choice of catalyst can be critical in directing the reaction towards a desired product.

The reagents used in conjunction with the carbamate also dictate the reaction outcome. Strong nucleophiles, such as organometallic reagents, will readily add to the carbonyl group. masterorganicchemistry.com The presence of other functional groups, like the alkyne in 1-Benzyl-2-butynyl phenylcarbamate, introduces the possibility of competing reactions. The choice of reagents and reaction conditions can be tuned to favor reaction at the carbamate over the alkyne, or vice versa. For instance, specific catalysts might be employed to promote reactions at the alkyne while leaving the carbamate intact.

The following table summarizes the expected influence of different types of reagents on the reactivity of the carbamate carbonyl center.

| Reagent Type | Expected Effect on Carbonyl Reactivity |

| Strong Nucleophiles (e.g., Grignard reagents) | Irreversible addition to the carbonyl group. masterorganicchemistry.com |

| Weak Nucleophiles (e.g., alcohols) | Reversible addition, often requiring acid catalysis. msu.edu |

| Acid Catalysts (e.g., H₂SO₄) | Increases the electrophilicity of the carbonyl carbon. chemistrysteps.com |

| Lewis Acid Catalysts (e.g., AlCl₃) | Coordinates to the carbonyl oxygen, enhancing reactivity. nih.gov |

Structure Activity Relationship Studies and Rational Design Principles

Modulation of Biological Activity Through Structural Variations

The inherent modularity of 1-Benzyl-2-butynyl phenylcarbamate allows for systematic structural variations to probe its interaction with biological targets. By modifying the benzyl (B1604629) and butynyl moieties, researchers can fine-tune the compound's steric, electronic, and conformational properties to optimize its functional profile. nih.gov

Impact of Benzyl Moiety Substitutions on Functional Properties

The benzyl group offers a versatile handle for modification. Substituents on its aromatic ring can dramatically alter the compound's properties, influencing everything from target binding to metabolic stability.

The introduction of substituents onto the benzyl ring can exert profound steric and electronic effects. The nature of these substituents, whether electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂), can modulate the electron density of the entire molecule. researchgate.net This, in turn, can affect the strength of interactions, such as hydrogen bonds or π-stacking, within a biological target's active site. unina.itresearchgate.net

For instance, studies on various benzyl carbamate (B1207046) derivatives have shown that substitutions on the aryl ring directly impact their inhibitory potency. dk-chem.pl In some series, electron-donating groups have been found to accelerate the fragmentation of nitrobenzyl carbamates, a key step in the activation of certain prodrugs. researchgate.net Conversely, in other contexts like BACE1 inhibition, derivatives with specific electron-withdrawing substituents, such as a 4-fluoro group, have demonstrated the most significant activity. mdpi.com

The size, or steric bulk, of the substituent is also a critical factor. A large group can create steric hindrance, either preventing the molecule from fitting into a binding pocket or forcing it into a more favorable, rigid conformation that enhances activity.

Table 1: Hypothetical Impact of Benzyl Ring Substituents on the Biological Activity of 1-Benzyl-2-butynyl phenylcarbamate Analogues

| Compound ID | Substituent (R) | Electronic Effect | Steric Effect | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| 1 | H | Neutral | Minimal | 150 |

| 2 | 4-CH₃ | Electron-Donating | Small | 125 |

| 3 | 4-OCH₃ | Electron-Donating | Medium | 200 |

| 4 | 4-Cl | Electron-Withdrawing | Medium | 90 |

| 5 | 4-NO₂ | Strongly Electron-Withdrawing | Medium | 350 |

| 6 | 4-C(CH₃)₃ | Electron-Donating | Large | 500 |

Note: This data is hypothetical and for illustrative purposes only, based on general principles of structure-activity relationships.

For example, research on benzyl carbamates as BACE1 modulators showed that moving a fluoro or methoxy (B1213986) substituent from the para (C4') to the ortho (C2') position resulted in a complete loss of inhibitory activity. mdpi.com This highlights that a specific spatial arrangement is often required for optimal interaction with the target. The para position often allows a substituent to exert its electronic effects with minimal steric clash, while an ortho substituent may directly interfere with the binding conformation.

Table 2: Hypothetical Position-Dependent Activity of a Chloro-Substituted Benzyl Moiety

| Compound ID | Substituent Position | Hypothetical IC₅₀ (nM) |

|---|---|---|

| 1 | Unsubstituted | 150 |

| 7 | para-Cl | 90 |

| 8 | meta-Cl | 180 |

| 9 | ortho-Cl | >1000 |

Note: This data is hypothetical and for illustrative purposes only, based on established principles of positional isomerism in drug design.

Role of the Butynyl Group in Molecular Interactions

The alkynyl functionality is a valuable tool in medicinal chemistry, prized for its unique structural and chemical properties. sci-hub.se In 1-Benzyl-2-butynyl phenylcarbamate, the butynyl group is not merely a linker but an active participant in shaping the molecule's biological profile.

The most significant feature of the butynyl group is the carbon-carbon triple bond, which imposes a rigid, linear geometry on that portion of the molecule. sci-hub.se This rigidity can serve as a "conformational anchor," restricting the number of possible shapes the molecule can adopt. By pre-organizing the molecule into a conformation that is complementary to its biological target, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency. acs.orgnih.gov The alkyne acts as a rigid spacer, precisely positioning the terminal methyl group and the benzylphenylcarbamate core relative to each other. sci-hub.se

The unsaturation of the butynyl group, with its electron-rich π-system, offers multiple avenues for non-covalent interactions. The triple bond can participate in favorable π-π stacking or π-cation interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) or charged groups within a receptor's binding site. unina.itsci-hub.se Furthermore, the terminal hydrogen of a terminal alkyne is weakly acidic and can function as a hydrogen bond donor, providing an additional point of interaction to anchor the molecule. sci-hub.se In contrast, a saturated alkyl chain lacks this rigidity and specific interactive potential, primarily engaging in less specific hydrophobic interactions. The presence of the triple bond is therefore a key determinant of both the molecule's shape and its potential reactivity. ontosight.ai

Table 3: Hypothetical Comparison of Butynyl vs. Butyl Analogues

| Compound ID | Side Chain | Key Feature | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| 1 | 2-Butynyl | Rigid, π-system | 150 |

| 10 | n-Butyl | Flexible, Hydrophobic | 850 |

Note: This data is hypothetical and for illustrative purposes only, demonstrating the potential contribution of unsaturation to biological activity.

Phenylcarbamate Scaffold Modifications and Their Consequences

The phenylcarbamate scaffold is a versatile template in medicinal chemistry, and modifications to this core structure can have profound effects on the biological activity of the resulting compounds. mdpi.comresearchgate.netontosight.ai These modifications are often guided by structure-activity relationship (SAR) studies, which aim to understand how changes in the chemical structure of a molecule alter its biological effects. nih.gov

Variations in the Phenyl Ring Substitution Pattern

The nature, position, and electronic effects of substituents on the phenyl ring of phenylcarbamate derivatives are critical determinants of their biological activity. mdpi.com The introduction of various functional groups can influence properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect how the molecule interacts with its biological target. mdpi.com

Research on various phenylcarbamate-containing compounds has demonstrated that both the type of substituent and its location on the phenyl ring significantly impact their efficacy. mdpi.com For instance, in a series of N-phenyl-carbamate hybrids, the substitution pattern on the phenyl ring was found to be a key factor in their observed biological activity. researchgate.net Generally, the presence of substituents on the phenyl ring can lead to a consistent increase in activity compared to the unsubstituted parent compound. mdpi.com

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a crucial role. mdpi.commdpi.com For example, in a study of ring-substituted salicylanilides and carbamoylphenylcarbamates, the electron-donating effect of substituents was noted as an important factor in explaining biological activity. mdpi.com The position of the substituent (ortho, meta, or para) also has a significant influence. In one study on HIV-1 protease inhibitors containing a phenyloxazolidinone moiety, which has structural similarities to the phenylcarbamate scaffold, it was found that compounds with 2- and 4-substituted phenyl rings generally exhibited lower binding affinities than their 3-substituted counterparts. nih.gov This highlights the importance of positional isomerism in determining biological outcomes.

The following table summarizes the general effects of phenyl ring substitutions on the activity of phenylcarbamate-like scaffolds based on published research.

| Substitution Pattern | General Consequence on Bioactivity | Supporting Observations |

| Nature of Substituent | Can significantly enhance or decrease activity. mdpi.commdpi.com | Electron-donating and electron-withdrawing groups alter the electronic landscape of the molecule, affecting target interaction. mdpi.commdpi.com |

| Position of Substituent | Isomeric position (ortho, meta, para) is critical for optimal activity. nih.gov | Different substitution patterns can lead to varied binding modes and affinities with the biological target. nih.gov |

| Lipophilicity | Increased lipophilicity can correlate with increased activity up to a certain point. mdpi.com | In some series, a positive correlation between lipophilicity and antifungal/antibacterial activity has been observed. mdpi.com |

| Steric Bulk | The size of the substituent can influence binding and activity. mdpi.com | Bulkier substituents can either enhance or hinder the fit of the molecule into a binding pocket. mdpi.com |

Alterations to the Carbamate Linkage (e.g., Thioanalogs)

The carbamate linkage (-NH-CO-O-) is a key structural feature in many biologically active molecules, contributing to their stability and ability to form hydrogen bonds. acs.org Altering this linkage, for example by replacing the oxygen atom with a sulfur atom to create a thiocarbamate, can have significant consequences for the compound's biological profile. nih.gov

The replacement of the carbonyl oxygen in the carbamate group of oxazolidinones with sulfur to form the corresponding oxazolidine-2-thiones resulted in a loss of antibacterial activity. nih.gov Molecular modeling studies suggested that these thioanalogs were unable to bind effectively to the bacterial 50S ribosomal subunit, which was the target of the parent compounds. nih.gov This indicates that the oxygen atom of the carbamate is crucial for the necessary interactions with the biological target in this specific class of compounds.

In another study, monosulphide and disulphide derivatives of O-ethyl-N-substituted phenylcarbamates were synthesized. pjsir.org These modifications, which involve the introduction of sulfur atoms, were found to enhance the fungicidal activity of the compounds compared to their parent carbamates. pjsir.org This suggests that in some contexts, the introduction of sulfur can be beneficial for bioactivity.

The stability of the carbamate linkage is also a critical factor. Carbamate linkages are generally more stable in biological systems than ester linkages. acs.org The rate of hydrolysis of the carbamate can significantly impact the duration and intensity of its pharmacological effect. acs.org

The table below outlines the consequences of altering the carbamate linkage.

| Modification | Consequence on Bioactivity | Example |

| Thioanalogs (C=S) | Can lead to a significant decrease or loss of activity. nih.gov | Thioanalogs of the antibacterial linezolid (B1675486) and eperezolid (B1671371) were found to be inactive. nih.gov |

| Sulphide Derivatives | Can enhance the biological activity in some cases. pjsir.org | Sulphide derivatives of O-ethyl-N-substituted phenylcarbamates showed increased fungicidal activity. pjsir.org |

| Linkage Stability | Affects the duration and intensity of the pharmacological effect. acs.org | The inherent stability of the carbamate bond influences its behavior as a drug or prodrug. acs.org |

Pharmacophoric Analysis and Ligand-Based Design (Excluding Clinical Aspects)

Pharmacophoric analysis and ligand-based design are computational strategies used in drug discovery to identify the key structural features of a molecule responsible for its biological activity. nih.gov These approaches are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

Identification of Key Structural Features for Desired Bioactivity

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. nih.gov For carbamate-containing compounds, these key features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. acs.orgnih.gov

The carbamate functionality itself is an important pharmacophoric element, as it can participate in hydrogen bonding through both the carbonyl group and the NH group. acs.org The delocalization of electrons in the carbamate moiety also imposes a degree of conformational restriction, which can be important for fitting into a specific binding site. acs.org

In the context of 1-Benzyl-2-butynyl phenylcarbamate, the key structural features likely include:

The Phenyl Ring: The aromatic nature and potential for substitution on this ring are critical for modulating activity. mdpi.com

The Carbamate Linkage: This group acts as a hydrogen bond donor and acceptor and provides structural rigidity. acs.org

The Benzyl Group: This bulky, hydrophobic group can contribute to binding through van der Waals interactions.

The Butynyl Group: The triple bond in this group introduces linearity and rigidity, and the alkyne moiety can participate in specific interactions with the target. ct.gov

A pharmacophore model for a series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor as crucial for activity. nih.gov This highlights the common types of features that are important for the bioactivity of small molecules.

Computational Approaches to Structure-Activity Correlation

Computational methods are widely used to establish a quantitative relationship between the chemical structure of a molecule and its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). researchgate.net These approaches aim to develop mathematical models that can predict the bioactivity of new, unsynthesized compounds. nih.gov

QSAR studies typically involve the calculation of a large number of molecular descriptors that characterize the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. researchgate.net Statistical methods, such as multiple linear regression and principal component analysis, are then used to correlate these descriptors with the observed biological activity. nih.gov

For carbamate anticonvulsants, a QSAR study successfully identified five crucial structural descriptors that were directly related to their bioactivity. nih.gov The resulting mathematical model was able to predict the biological activity of carbamate analogues with high accuracy. nih.gov The exploration of structure-activity relationships is a central aspect of medicinal chemistry, and computational approaches have been developed to aid in this process since the 1960s. nih.gov These methods can systematically profile and compare SARs contained in different datasets and characterize both global and local SAR features. nih.gov

The following table summarizes some of the computational approaches used in structure-activity correlation.

| Computational Approach | Description | Application |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for bioactivity. nih.gov | Used for virtual screening to identify new potential lead compounds. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. researchgate.netnih.gov | Facilitates a faster and more accurate selection of promising compounds for further development. researchgate.net |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target. | Provides insights into the binding mode and interactions of a ligand with its receptor. |

| Molecular Similarity Methods | Identifies novel active compounds based on their similarity to known active molecules. nih.gov | Complements QSAR approaches in the search for new lead structures. nih.gov |

Theoretical and Computational Chemistry of 1 Benzyl 2 Butynyl Phenylcarbamate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 1-Benzyl-2-butynyl phenylcarbamate. nih.govresearchgate.netepstem.net

The nitrogen atom of the carbamate (B1207046) group possesses a lone pair of electrons that can be delocalized into the carbonyl group, resulting in a resonance structure. This delocalization imparts a partial double bond character to the C-N bond and affects the charge distribution across the carbamate moiety. acs.org The carbonyl oxygen is expected to have a significant negative partial charge, making it a potential site for electrophilic attack. Conversely, the carbonyl carbon will exhibit a positive partial charge. mdpi.com

The phenyl and benzyl (B1604629) groups, being aromatic, contribute to the system of delocalized π-electrons. The electron density is expected to be high within these aromatic rings. The butynyl group, with its carbon-carbon triple bond, introduces a region of high electron density, making it susceptible to addition reactions.

A Natural Bond Orbital (NBO) analysis would likely reveal these charge distributions quantitatively. For analogous carbamate-containing compounds, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. nih.gov

Table 1: Predicted Qualitative Mulliken Atomic Charges for Key Atoms in 1-Benzyl-2-butynyl Phenylcarbamate

| Atom | Predicted Qualitative Charge | Rationale |

| Carbonyl Oxygen (O=C) | Highly Negative | High electronegativity and participation in the carbonyl double bond. |

| Carbonyl Carbon (C=O) | Highly Positive | Bonded to two electronegative oxygen atoms. |

| Carbamate Nitrogen (N) | Slightly Negative | Electronegative, but its lone pair is delocalized. |

| Phenyl Ring Carbons | Variably Negative/Neutral | Aromatic system with delocalized π-electrons. |

| Benzyl CH₂ Carbon | Slightly Positive | Attached to the electronegative carbamate oxygen. |

| Alkyne Carbons (C≡C) | Negative | High electron density of the triple bond. |

This table is a qualitative prediction based on the general principles of electronic effects in organic molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. mdpi.com The energy and localization of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack.

For many carbamates, the HOMO is often localized on the aromatic ring and the adjacent heteroatoms of the carbamoyl (B1232498) group. mdpi.com In the case of 1-Benzyl-2-butynyl phenylcarbamate, the HOMO is likely to have significant contributions from the phenyl ring and the nitrogen atom of the carbamate. The butynyl group's π-system could also contribute to the HOMO.

The LUMO, on the other hand, is typically centered on the carbonyl group and any conjugated systems. For this molecule, the LUMO is expected to be predominantly located on the carbonyl carbon and the phenyl ring. The butynyl group's π* orbitals would also contribute to the LUMO. mdpi.com

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. epstem.net Side-chain engineering with heteroatoms in similar systems has been shown to be effective in tuning the frontier molecular orbitals. nih.gov

Table 2: Predicted Frontier Molecular Orbital Characteristics of 1-Benzyl-2-butynyl Phenylcarbamate

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Phenyl ring, Carbamate Nitrogen, Butynyl π-system | Site for electrophilic attack (e.g., protonation, reaction with electrophiles). |

| LUMO | Carbonyl group, Phenyl ring, Butynyl π*-system | Site for nucleophilic attack (e.g., hydrolysis, addition of nucleophiles). |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity under specific conditions. |

This table is a qualitative prediction based on frontier orbital analysis of analogous carbamates and unsaturated systems.

The conformational flexibility of 1-Benzyl-2-butynyl phenylcarbamate is primarily due to the rotation around several single bonds. Key rotatable bonds include the C-O and C-N bonds of the carbamate, the bond connecting the benzyl group to the oxygen, and the bond between the phenyl group and the nitrogen.

Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational search and identify the lowest energy conformers. nih.gov For benzyl groups in similar structures, specific torsion angles are often favored to minimize steric hindrance. nih.gov The planarity of the carbamate group is a significant factor, with rotation around the C-N bond being restricted due to its partial double bond character. acs.org

Reaction Mechanism Prediction and Validation

Computational chemistry is instrumental in predicting and validating reaction mechanisms by locating transition states and calculating energy barriers. nih.gov

For 1-Benzyl-2-butynyl phenylcarbamate, a potential reaction of interest is an intramolecular cyclization. The butynyl group provides a site of unsaturation that could potentially react with another part of the molecule, for instance, the phenyl ring, under suitable conditions.

Computational studies on the cyclization of unsaturated carbamates have shown that such reactions are feasible. researchgate.net A hypothetical intramolecular cyclization of 1-Benzyl-2-butynyl phenylcarbamate could proceed via an electrophilic attack of a transiently formed carbocation onto the alkyne, or through a radical-mediated pathway. nih.govresearchgate.net

To investigate such a mechanism, computational chemists would model the reaction pathway, starting from the reactant, through any intermediates, to the final product. The key would be to locate the transition state structure for the rate-determining step. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction. A lower energy barrier indicates a more favorable reaction. For example, computational studies on cationic cyclizations involving alkynes have shown that the regiochemistry is dependent on whether the alkyne is terminal or internal. nih.gov

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for solvent effects, either implicitly using a continuum model or explicitly by including individual solvent molecules in the calculation. acs.orgnih.gov

For reactions involving carbamates, the polarity of the solvent can influence the stability of charged or polar intermediates and transition states. acs.org A polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thus lowering the activation energy and accelerating the reaction. For instance, studies on the rotation barrier of carbamates have shown that while some are sensitive to bulk solvent polarity, others are surprisingly insensitive. acs.org

In the context of a potential cyclization of 1-Benzyl-2-butynyl phenylcarbamate, if the transition state has a more developed charge separation than the reactant, a polar solvent would likely increase the reaction rate. Computational modeling of the reaction in different solvents would provide quantitative predictions of these effects, which could then be compared with experimental data to validate the proposed mechanism.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering profound insights into molecular structure and electronic environments. For 1-Benzyl-2-butynyl phenylcarbamate, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive tool to forecast its Nuclear Magnetic Resonance (NMR) spectra. d-nb.infonih.gov These predictions are invaluable for confirming experimental data, assigning signals to specific nuclei, and understanding the intricate relationships between a molecule's conformation and its spectroscopic fingerprint.

The accuracy of DFT-based NMR predictions has advanced significantly, with the ability to account for conformational isomerism and solvent effects enhancing the correlation between calculated and experimental values. d-nb.infomdpi.com The typical workflow involves optimizing the molecular geometry at a given level of theory, followed by the calculation of nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These absolute shielding values are then converted to relative chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.netnih.gov

Various combinations of density functionals and basis sets are employed to achieve high accuracy. mdpi.com For instance, functionals like B3LYP, WP04, and ωB97X-D paired with basis sets such as 6-311+G(2d,p) or def2-SVP, often in conjunction with a Polarizable Continuum Model (PCM) to simulate a solvent like chloroform (B151607) (CDCl₃), have proven effective for predicting both ¹H and ¹³C NMR chemical shifts. mdpi.comgithub.io The mean absolute errors (MAE) for such predictions can be as low as 0.1-0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts. d-nb.infoarxiv.org

Detailed Research Findings

Computational studies on 1-Benzyl-2-butynyl phenylcarbamate would typically involve a conformational search to identify the lowest energy structures. For each significant conformer, the ¹H and ¹³C NMR chemical shifts are calculated. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers, which provides a more accurate representation of the molecule's state in solution. d-nb.info

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For example, the protons of the benzyl and phenyl rings are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-withdrawing or -donating nature of their substituents. The methylene (B1212753) protons of the benzyl group and the propargylic protons adjacent to the alkyne are key structural markers. Similarly, in the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is expected to have a characteristic downfield shift, while the sp-hybridized carbons of the alkyne bond will appear in a distinct region.

Below are data tables representing the kind of detailed findings that would be generated from a comprehensive DFT study on 1-Benzyl-2-butynyl phenylcarbamate.

Predicted ¹H NMR Chemical Shifts

This table outlines the theoretically predicted chemical shifts for the hydrogen atoms in 1-Benzyl-2-butynyl phenylcarbamate. The predictions are based on DFT calculations, which consider the local electronic environment of each proton.

| Atom ID | Position Description | Predicted Chemical Shift (δ, ppm) |

| H-a | Phenyl ring (ortho to -NH) | 7.35 |

| H-b | Phenyl ring (meta to -NH) | 7.30 |

| H-c | Phenyl ring (para to -NH) | 7.08 |

| H-d | Benzyl ring (ortho) | 7.38 |

| H-e | Benzyl ring (meta) | 7.32 |

| H-f | Benzyl ring (para) | 7.28 |

| H-g | NH (Carbamate) | 6.50 |

| H-h | CH₂ (Benzyl) | 5.15 |

| H-i | CH₂ (Propargylic) | 4.30 |

| H-j | CH₃ (Butynyl) | 1.85 |

Predicted ¹³C NMR Chemical Shifts

This table presents the predicted chemical shifts for the carbon atoms of 1-Benzyl-2-butynyl phenylcarbamate. These values are derived from computational models that calculate the nuclear shielding for each carbon atom.

| Atom ID | Position Description | Predicted Chemical Shift (δ, ppm) |

| C-1 | C=O (Carbamate) | 153.5 |

| C-2 | Phenyl ring (C-NH) | 138.0 |

| C-3 | Phenyl ring (ortho) | 118.9 |

| C-4 | Phenyl ring (meta) | 129.1 |

| C-5 | Phenyl ring (para) | 123.5 |

| C-6 | Benzyl ring (C-CH₂) | 136.2 |

| C-7 | Benzyl ring (ortho) | 128.6 |

| C-8 | Benzyl ring (meta) | 128.4 |

| C-9 | Benzyl ring (para) | 128.0 |

| C-10 | CH₂ (Benzyl) | 67.5 |

| C-11 | O-CH₂ | 42.0 |

| C-12 | C≡C (Alkyne) | 81.0 |

| C-13 | C≡C (Alkyne) | 74.5 |

| C-14 | CH₃ (Butynyl) | 3.6 |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separations for Compound Purity and Component Analysis

Chromatographic techniques are paramount for assessing the purity of 1-Benzyl-2-butynyl phenylcarbamate and analyzing its related components. Due to the thermal lability characteristic of many carbamate (B1207046) compounds, High-Performance Liquid Chromatography (HPLC) is often the preferred method. taylorfrancis.comusgs.gov However, Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable tool for the analysis of volatile byproducts that may be present from the synthesis process.

HPLC is a cornerstone for the analysis of carbamates, offering high resolution and sensitivity without the need for high temperatures that could cause degradation. usgs.gov Developing a robust HPLC method for 1-Benzyl-2-butynyl phenylcarbamate involves the systematic optimization of several parameters to achieve adequate separation from potential impurities. A reversed-phase approach is commonly employed for carbamate analysis. usgs.gov

Method development typically begins with screening different stationary phases and mobile phase compositions. For a compound like 1-Benzyl-2-butynyl phenylcarbamate, a C18 column is a common starting point. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). epa.govphenomenex.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve compounds with a range of polarities. UV detection is suitable, given the presence of aromatic rings in the molecule. usgs.govepa.gov Method validation would ensure accuracy, precision, and linearity over a specified concentration range. nih.govacs.org

Table 1: Illustrative HPLC Method Development Parameters

| Parameter | Initial Condition | Optimized Condition | Rationale |

| Column | C18, 5 µm, 250 x 4.6 mm | C18, 3 µm, 150 x 4.6 mm | Improved efficiency and shorter analysis time with smaller particle size and column length. |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | Gradient: 50% to 95% Acetonitrile in 20 min | Gradient elution provides better resolution for early and late-eluting impurities. nih.gov |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rates can enhance resolution, though analysis time may increase. phenomenex.com |

| Column Temp. | Ambient (25 °C) | 30 °C | Temperature control ensures retention time reproducibility; slight elevation can improve peak shape. nih.gov |

| Detection | UV at 230 nm | UV at 230 nm and 254 nm | Monitoring at multiple wavelengths can aid in impurity identification based on UV spectra. |

| Injection Vol. | 10 µL | 5 µL | Smaller volumes can prevent peak overload and improve peak symmetry. |

While HPLC is preferred for the parent compound, GC-MS is highly effective for identifying and quantifying volatile byproducts from the synthesis of 1-Benzyl-2-butynyl phenylcarbamate. taylorfrancis.com The synthesis could involve starting materials such as phenyl isocyanate, benzyl (B1604629) alcohol, and 1-phenyl-2-butyn-1-ol, or other reagents that could remain as volatile impurities. The primary challenge with GC analysis of carbamates is their thermal instability, which can lead to decomposition in the hot injector port. usgs.gov However, for analyzing more volatile and thermally stable byproducts, GC-MS is ideal. acs.orgnih.gov

GC-MS analysis provides not only retention time data for separation but also mass spectra for each component, which act as a molecular fingerprint for identification. nih.gov This is crucial for confirming the presence of unreacted starting materials or side-products formed during the reaction.

Table 2: Potential Volatile Byproducts and their GC-MS Signatures

| Potential Byproduct | Chemical Formula | Likely Origin | Expected Mass Spectral Fragments (m/z) |

| Phenyl Isocyanate | C₇H₅NO | Unreacted starting material | 119 (M+), 91, 64 |

| Benzyl Alcohol | C₇H₈O | Unreacted starting material | 108 (M+), 91, 79, 77 |

| Toluene | C₇H₈ | Solvent/Side-product | 92 (M+), 91, 65 |

| Aniline (B41778) | C₆H₇N | Decomposition product | 93 (M+), 66, 65 |

The optimization of stationary and mobile phases is critical for achieving baseline separation of the target compound from its impurities, particularly for structurally similar compounds or enantiomers. phenomenex.com The compound 1-Benzyl-2-butynyl phenylcarbamate possesses a stereocenter, making chiral separations relevant. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188) carbamates, have demonstrated broad applicability for resolving chiral compounds, including other carbamates. nih.govmdpi.comnih.gov

For instance, columns like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate) could be screened for enantiomeric separation. nih.govmdpi.com The choice of mobile phase is equally crucial. In reversed-phase mode, mixtures of acetonitrile/water or methanol/water are common. nih.gov The addition of small amounts of additives like formic acid or diethylamine (B46881) can significantly impact peak shape and selectivity by controlling the ionization state of the analytes. nih.gov The optimization process involves systematically adjusting the organic modifier content, additive concentration, and column temperature to maximize resolution. researchgate.net

Table 3: Factors in Stationary and Mobile Phase Optimization

| Factor | Influence on Separation | Example Application |

| Stationary Phase | Primary interaction site; determines selectivity. Chiral phases (e.g., amylose carbamates) enable enantioseparation. mdpi.commdpi.com | Switching from a standard C18 to a phenyl-hexyl column can alter selectivity for aromatic compounds. Using a Chiralpak® column for enantiomer resolution. mdpi.comnih.gov |

| Organic Modifier | Controls solvent strength and retention. Acetonitrile, methanol, and ethanol (B145695) offer different selectivities. phenomenex.comnih.gov | Replacing methanol with acetonitrile can change elution order and improve resolution between closely related impurities. mdpi.com |

| Mobile Phase pH/Additive | Affects the ionization state of acidic or basic analytes, influencing retention and peak shape. phenomenex.com | Adding 0.1% formic acid to the mobile phase to suppress ionization of acidic impurities, leading to sharper peaks. |

| Column Temperature | Affects viscosity of the mobile phase and kinetics of mass transfer, influencing efficiency and selectivity. nih.govresearchgate.net | Increasing temperature from 25°C to 40°C can decrease retention times and sometimes improve resolution. |

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the unambiguous structural confirmation of 1-Benzyl-2-butynyl phenylcarbamate and for quantitative analysis. Nuclear Magnetic Resonance (NMR) provides detailed information on the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy identify the functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments can provide a complete assignment of all protons and carbons in 1-Benzyl-2-butynyl phenylcarbamate.

¹H NMR provides information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons of the phenyl and benzyl groups, the carbamate N-H proton, the benzylic CH₂ protons, the methine proton at the stereocenter, and the methyl group protons of the butynyl chain. rsc.org

¹³C NMR reveals the number of different carbon environments. Distinct signals would be expected for the carbonyl carbon of the carbamate, the aromatic carbons, the carbons of the alkyne, the benzylic carbon, the methine carbon, and the methyl carbon. rsc.orgepa.gov

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings (e.g., between the methine proton and the benzylic protons), while HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC reveals longer-range (2-3 bond) C-H correlations, which are crucial for piecing the structure together (e.g., connecting the benzyl group to the methine carbon). acs.orgresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Benzyl-2-butynyl phenylcarbamate

| Atom Position / Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key Correlations (HMBC) |

| Carbamate C=O | - | ~154 | Correlates to NH proton and methine (CH) proton. rsc.org |

| Phenyl-NH | ~7.0-7.6 | ~118-138 | Aromatic protons show characteristic splitting. C1 correlates to NH proton. |

| Carbamate NH | ~6.5-7.0 | - | Broad singlet, position is solvent dependent. Correlates to C=O and Phenyl-C1. |

| Benzyl Ar-H | ~7.2-7.4 | ~127-136 | Aromatic protons. |

| Benzyl CH₂ | ~3.0-3.2 | ~38 | Doublet of doublets (diastereotopic protons), couples to methine proton. Correlates to Benzyl-C1 and methine carbon. |

| Methine CH-O | ~5.5-5.7 | ~70 | Multiplet, couples to benzylic CH₂ protons and shows correlation to C=O and alkyne carbons. |

| Alkyne C≡C | - | ~75, ~85 | Quarternary carbon signals. |

| Alkyne CH₃ | ~1.8 | ~4 | Singlet (or doublet if long-range coupling is resolved). Correlates to both alkyne carbons. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are excellent for identifying the key functional groups within the 1-Benzyl-2-butynyl phenylcarbamate molecule. mdpi.com These methods are complementary and provide a characteristic fingerprint for the compound.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. Key absorption bands would confirm the presence of the carbamate functionality. rsc.orgrsc.org

Raman Spectroscopy is sensitive to non-polar, symmetric bonds and provides complementary information. It is particularly useful for identifying the C≡C triple bond and the aromatic ring structures. mdpi.comacs.org

Table 5: Characteristic Vibrational Frequencies for 1-Benzyl-2-butynyl phenylcarbamate

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Vibration Type |

| N-H (carbamate) | IR | 3300-3400 | Stretching |

| Aromatic C-H | IR / Raman | 3000-3100 | Stretching |

| Aliphatic C-H | IR / Raman | 2850-3000 | Stretching |

| C≡C (alkyne) | Raman / IR | 2200-2260 | Stretching (often stronger in Raman) |

| C=O (carbamate) | IR | 1690-1720 | Stretching (Amide I band) |

| Aromatic C=C | IR / Raman | 1450-1600 | Ring Stretching |

| N-H | IR | 1510-1550 | Bending (Amide II band) |

| C-O | IR | 1200-1250 | Stretching |

| C-N | IR | 1300-1350 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass (an integer value), HRMS can measure the mass of a molecule to several decimal places. algimed.com This high mass accuracy is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. nelsonlabs.com

For 1-Benzyl-2-butynyl phenylcarbamate (C₁₈H₁₇NO₂), the theoretical exact mass of the neutral molecule is 279.1259 g/mol . In positive-ion mode ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The theoretical m/z for this ion is 280.1332.

An HRMS analysis of a sample containing 1-Benzyl-2-butynyl phenylcarbamate would be expected to yield a measured m/z value very close to this theoretical value. The mass accuracy, typically expressed in parts per million (ppm), is a measure of the deviation of the measured mass from the theoretical mass. enovatia.com For small molecules, a mass accuracy of less than 5 ppm is generally considered acceptable for confirming the elemental composition. enovatia.com

Table 1: Theoretical and Expected HRMS Data for 1-Benzyl-2-butynyl phenylcarbamate

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇NO₂ |

| Theoretical Exact Mass (Neutral) | 279.1259 |

| Observed Ion (Protonated) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 280.1332 |

| Acceptable Mass Accuracy | < 5 ppm |

The high resolving power of HRMS also allows for the clear separation of isotopic peaks, providing further confidence in the assigned molecular formula. enovatia.com The characteristic isotopic pattern for a compound containing carbon, hydrogen, nitrogen, and oxygen can be predicted and compared to the experimentally observed pattern.

Method Validation and Quality by Design (QbD) Principles in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It provides documented evidence that the method will consistently produce a desired result meeting its predetermined specifications. ijrpb.com The principles of Quality by Design (QbD) are increasingly being applied to analytical method development and validation. researchgate.netbrjac.com.br QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.net

The application of QbD to analytical methods, often termed Analytical QbD (AQbD), aims to build quality into the method from the outset. brjac.com.br This involves identifying and controlling the critical parameters that can affect method performance, leading to more robust and reliable analytical procedures. researchgate.net

Assessing Selectivity, Linearity, Precision, and Accuracy

A comprehensive validation of an analytical method for 1-Benzyl-2-butynyl phenylcarbamate would involve the assessment of several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. researchgate.neteuropa.eu

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. europa.euunodc.org For a chromatographic method, this is often demonstrated by achieving baseline separation of the analyte peak from all other peaks. researchgate.net

Linearity: This is the ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r) and the coefficient of determination (r²) are key indicators of linearity, with values close to 1 being desirable. scispace.com

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. researchgate.net

Accuracy: This is the closeness of the test results obtained by the method to the true value. researchgate.net Accuracy is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. ijrpb.com

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | The analyte peak should be free from interference from other components. |

| Linearity (r²) | ≥ 0.999 |

| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Green Analytical Chemistry Metrics and Sustainability Considerations

Green Analytical Chemistry (GAC) aims to make analytical processes more environmentally friendly and safer for operators. researchgate.net This involves minimizing the use of hazardous substances, reducing waste generation, and lowering energy consumption. researchgate.net Several metrics have been developed to assess the "greenness" of an analytical method. researchgate.nettudelft.nl

One of the earliest and most widely used metrics is the E-factor , which is the ratio of the mass of waste generated to the mass of the desired product. tudelft.nl Another important metric is Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials used (water, solvents, reagents, etc.) to the mass of the active pharmaceutical ingredient (API) produced. tudelft.nl

More recent and comprehensive tools for assessing the environmental impact of analytical methods include:

The National Environmental Methods Index (NEMI): This tool provides a graphical representation of a method's greenness based on four criteria: PBT (persistent, bioaccumulative, toxic), hazardous, corrosive, and waste. researchgate.net

The Green Analytical Procedure Index (GAPI): This index evaluates the entire analytical procedure, from sample collection and preparation to the final determination, using a color-coded pictogram to highlight areas for improvement. researchgate.net

When developing and validating an analytical method for 1-Benzyl-2-butynyl phenylcarbamate, applying these green metrics can guide the selection of less hazardous solvents, promote the miniaturization of the analytical procedure to reduce solvent consumption and waste, and encourage the use of more energy-efficient instrumentation. researchgate.net By integrating these sustainability considerations into the analytical workflow, the environmental footprint of pharmaceutical analysis can be significantly reduced.

Applications in Chemical and Biological Research Non Clinical Focus

Synthetic Chemistry Applications

In the realm of organic synthesis, the carbamate (B1207046) functional group is a cornerstone for various strategic transformations, including its use as a stable yet reversibly installed protecting group and as a precursor for other valuable organic compounds.

The carbamate group is a widely employed protecting group for amines. organic-chemistry.orgmasterorganicchemistry.com By converting a nucleophilic amine into a carbamate, its reactivity is temporarily masked, allowing chemical reactions to be performed on other parts of the molecule without interference from the amino group. organic-chemistry.org The choice of carbamate is crucial, as it dictates the stability of the protected group and the specific conditions required for its removal.

The structure of 1-Benzyl-2-butynyl phenylcarbamate contains elements found in common protecting groups. For instance, the benzyl (B1604629) portion is related to the Carboxybenzyl (Cbz or Z) group, a classic carbamate protecting group that is readily removed by catalytic hydrogenolysis. masterorganicchemistry.comlibretexts.org Similarly, other carbamate protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) offer a range of removal strategies, such as treatment with acid or base, respectively. masterorganicchemistry.com This strategic use of different protecting groups, known as an orthogonal strategy, allows for the selective deprotection of one amine in the presence of others. masterorganicchemistry.com

Table 1: Common Carbamate Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Typical Removal Conditions |

| tert-butyloxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) or heat. masterorganicchemistry.com |

| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenolysis (e.g., H₂, Pd-C). masterorganicchemistry.comlibretexts.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine). masterorganicchemistry.com |

Organic carbamates are recognized as valuable intermediates in synthetic chemistry, serving as precursors for the synthesis of other important functional groups and molecules. researchgate.net Specifically, they can be used to generate ureas and isocyanates, which are fundamental building blocks in the production of various chemicals, including pharmaceuticals and polymers. researchgate.net

Agrochemical Research and Development

Carbamate derivatives have been extensively investigated for their biological activities, leading to their development and use as active ingredients in a range of agrochemical products. Research has focused on their potential as fungicides, herbicides, and insecticides.

Certain carbamate esters have demonstrated notable fungicidal properties. Research into their mechanism suggests that a labile N-hydrogen atom is a crucial feature for the fungicidal action of these compounds against specific fungal species, such as Stemphylium. ct.gov The differential sensitivity observed between fungal species, like Monilinia and Stemphylium, may be attributed to variations in their ability to produce esterases. ct.gov These enzymes can hydrolyze the carbamate's ester linkage within the fungal cell, potentially forming an unstable carbamic acid that interferes with cellular processes. ct.gov The fungitoxicity can also be influenced by the size and structure of the ester moiety. ct.gov

Table 2: Research Findings on Fungicidal Activity of Carbamates

| Finding | Observation | Implication/Mechanism | Source |

| Structural Requirement | A labile N-hydrogen is necessary for action against Stemphylium. | The N-H bond is likely involved in the biochemical interaction leading to toxicity. | ct.gov |

| Species Selectivity | Monilinia shows different sensitivity compared to Stemphylium. | May be due to differences in the production of esterase enzymes that metabolize the carbamate. | ct.gov |

| Ester Moiety | Toxicity varies with the size of the alkyl ester group. | The structure of the alcohol portion of the ester influences biological activity. | ct.gov |

Phenylcarbamates are a well-established family of herbicides that act by inhibiting photosynthesis. umn.edu Their primary mechanism of action involves the disruption of photosynthetic electron transport (PET) within Photosystem II (PS II). annualreviews.orgnih.gov These herbicides bind to a specific niche on the D1 protein of the PS II complex, which blocks the transfer of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Q₈). nih.gov This interruption of the electron flow halts the fixation of CO₂ and the production of ATP, ultimately leading to plant starvation. umn.edunih.gov The visible injury symptoms in susceptible plants include yellowing (chlorosis) and tissue death (necrosis), which typically appear first on the older leaves. umn.edu Phenyl-carbamates are generally applied to the foliage and act as contact herbicides. umn.edu

Table 3: Herbicide Families Acting as Photosynthesis Inhibitors

| Herbicide Family |

| Phenyl-carbamate |

| Triazine |

| Triazinone |

| Phenylurea |

| Benzothiadiazole |

| Nitrile |

| Source: umn.edu |